molecular formula C6H11NO6 B13440461 beta-D-Glucopyranuronosylamine

beta-D-Glucopyranuronosylamine

Cat. No.: B13440461
M. Wt: 193.15 g/mol
InChI Key: GUBZNLBDQBXDQM-CIOUUCGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-D-Glucopyranuronosylamine is a glycosylamine derivative of D-glucuronic acid that serves as a versatile and crucial intermediate in synthetic carbohydrate chemistry. This compound enables researchers to synthesize various N-linked glycoconjugates directly in aqueous-organic solutions, offering a significant advantage by often bypassing the need for complex protective group chemistry . Its synthetic utility has been demonstrated in the preparation of diverse molecular architectures, including N-acyl-β-D-glucopyranuronosylamines and N-alkylcarbamoyl-β-D-glucopyranuronosylamines . Studies indicate that the synthesis from sodium D-glucuronate in the presence of ammonia or ammonium salts proceeds with notably faster kinetics compared to the analogous reaction with D-glucose, facilitating higher yields of the target β-glycosylamine . Glycosylamines are established precursor molecules for the development of enzyme inhibitors. For instance, related β-D-glucopyranosylamine derivatives have been extensively explored as potent inhibitors of glycogen phosphorylase, a key regulatory enzyme in glucose metabolism and a validated therapeutic target for type 2 diabetes . The ability of these compounds to bind to the catalytic site of the enzyme highlights the potential of glycosylamine-based scaffolds in medicinal chemistry and drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-amino-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C6H11NO6/c7-5-3(10)1(8)2(9)4(13-5)6(11)12/h1-5,8-10H,7H2,(H,11,12)/t1-,2-,3+,4-,5+/m0/s1

InChI Key

GUBZNLBDQBXDQM-CIOUUCGESA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)N)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)N)C(=O)O)O)O

Origin of Product

United States

Synthetic Methodologies for Beta D Glucopyranuronosylamine and Analogs

Stereoselective Glycosylation Strategies

The cornerstone of synthesizing β-D-glucopyranuronosylamine is the stereoselective formation of the β-N-glycosidic bond. This requires careful selection of the glycosyl donor, the amine acceptor, and the reaction conditions to favor the desired anomer.

The direct coupling of an amine with a glucuronic acid derivative is a primary strategy for forming the N-glycosidic linkage. A bio-inspired approach involves the in situ formation of a carbamate (B1207046) anion from the amine by incorporating CO2. This carbamate then acts as a nucleophile, attacking a glycosyl halide in an SN2-type reaction to afford the N-glycoconjugate with high stereoselectivity. researchgate.net This method provides a mild and effective way to achieve N-glycosylation. researchgate.net

Another approach utilizes activated glucuronyl donors to react with amines. For instance, a methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate has been used as a donor to synthesize an N-glucuronide metabolite, demonstrating β-selectivity in moderate yield. nih.gov The choice of the activating group on the anomeric carbon is crucial for promoting the glycosylation reaction.

The Ritter reaction, which involves the reaction of a sugar derivative with a nitrile in the presence of a Lewis acid, can also be employed to form N-glycosyl amides. These can then be hydrolyzed to provide the corresponding aminosugars. openaccesspub.org However, control of anomericity can be a challenge with this method. openaccesspub.org

Table 1: Comparison of N-Glycosidic Bond Formation Approaches
MethodKey ReagentsStereoselectivityAdvantagesChallenges
Bio-inspired Carbamate MethodAmine, CO2, Glycosyl halide, Ag2CO3High β-selectivityMild conditions, good yieldsRequires careful control of CO2 atmosphere
Activated Sulfonyl DonorGlucuronyl sulfonate, AmineGood β-selectivityApplicable to complex aminesModerate yields, requires synthesis of activated donor
Ritter ReactionSugar derivative, Nitrile, Lewis acidVariableDirect formation of N-glycosyl amidesPotential for anomerization

Effective activation of the anomeric center of the glucuronic acid donor is critical for successful glycosylation. The Koenigs-Knorr reaction, a classical method in carbohydrate synthesis, utilizes glycosyl halides (bromides or chlorides) as donors, which are activated by silver salts. researchgate.netnih.gov While effective, this method often requires stoichiometric amounts of heavy metal salts. researchgate.net

Trichloroacetimidate donors have proven to be highly efficient for the preparation of β-D-glucuronides. nih.gov These donors, activated by a catalytic amount of a Lewis acid such as trimethylsilyl (B98337) triflate (TMSOTf), react with alcohols and amines to form the corresponding glycosides. nih.gov The stereochemical outcome is influenced by the protecting groups on the sugar ring.

More recently, glycosyl phosphates have been employed as donors. These can be activated by Lewis acids to stereoselectively form glycosidic bonds. mdpi.com The phosphate (B84403) group is a good leaving group, facilitating the nucleophilic attack at the anomeric carbon. mdpi.com The choice of promoter and reaction conditions is paramount in directing the stereoselectivity of the coupling. For instance, the combination of N-iodosuccinimide (NIS) and triflic acid (TfOH) is a common promoter system for the activation of thioglycoside donors. nih.gov

Table 2: Anomeric Activation and Coupling Techniques
Donor TypeActivating Agent/PromoterTypical Stereochemical OutcomeKey Features
Glycosyl HalideSilver salts (e.g., Ag2O, Ag2CO3)β-glycosides (with participating group at C2)Classic method, can be slow, requires heavy metal salts
TrichloroacetimidateLewis acids (e.g., TMSOTf, BF3·OEt2)Dependent on protecting groups and solventHighly reactive donors, good yields
ThioglycosideNIS/TfOH, DMTSTDependent on reaction conditionsStable donors, versatile activation
Glycosyl PhosphateLewis acidsCan be highly stereoselectiveBiomimetic approach, good leaving group

Precursor Synthesis and Functionalization

The synthesis of a suitable glucuronic acid precursor is a critical first step. This involves the strategic placement of protecting groups to allow for selective reaction at the anomeric carbon and subsequent deprotection.

The starting material for the synthesis of β-D-glucopyranuronosylamine is typically D-glucuronic acid or a derivative thereof. jocpr.com Due to the challenges in direct glycosylation of unprotected glucuronic acid, a common strategy is to use a protected glucuronic acid donor. nih.gov Researchers have developed glucuronic acid donors with specific protecting groups at the C-2 and C-4 positions to enhance their reactivity in glycosylation reactions. nih.gov For example, a C-2 hydroxyl protected with a 4-acetoxy-2,2-dimethyl butanoyl- (PivOAc) or a levulinoyl (Lev) ester, and a C-4 hydroxyl modified with a 2-methylnaphthyl (Nap) ether have been shown to give high yields of coupling products. nih.gov These building blocks are designed for modular synthesis, allowing for the facile construction of more complex oligosaccharides. nih.gov

Achieving regioselectivity in the protection and functionalization of the multiple hydroxyl groups of glucuronic acid is a significant hurdle. The inherent differences in the reactivity of the hydroxyl groups can be exploited. For instance, the primary hydroxyl group at C-6 is generally the most reactive. wiley-vch.de However, to achieve selective functionalization at other positions, a carefully planned protecting group strategy is necessary.

Regioselective glycosylation can also be achieved by modulating the reactivity of the acceptor molecule. For example, the use of a 2,6-di-O-benzoyl-protected galactose acceptor has been shown to direct glycosylation to the 3-OH position due to the electron-withdrawing effect of the benzoyl groups, which decreases the nucleophilicity of the axial 4-hydroxyl group. nih.gov Similar principles can be applied to the design of glucuronic acid precursors for aminosugar synthesis.

Protecting Group Strategies in Aminosugar Synthesis

The choice of protecting groups is critical in the synthesis of β-D-glucopyranuronosylamine to ensure chemoselectivity and to influence the stereochemical outcome of the glycosylation. Orthogonal protecting groups are often employed, which can be removed under different conditions without affecting each other. neliti.com

For the glucuronic acid moiety, benzyl (B1604629) ethers are commonly used as "permanent" protecting groups for the hydroxyls due to their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenation. wiley-vch.de Ester protecting groups, such as acetyl or benzoyl groups, are also widely used. A participating ester group at the C-2 position can direct the formation of the β-anomer through neighboring group participation. nih.gov

For the amine functionality, common protecting groups include the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. jocpr.com The Fmoc group is base-labile, while the Boc group is acid-labile, providing orthogonality. neliti.com The nature of the N-protecting group on a glucosamine (B1671600) donor can significantly influence the stereoselectivity of the glycosylation reaction. researchgate.net For instance, an N-trichloroethoxycarbonyl (Troc) group has been shown to favor the formation of β-1,4 linkages in certain contexts. researchgate.net The selection of the appropriate N-protecting group is therefore a crucial parameter in the synthesis of β-D-glucopyranuronosylamine.

Table 3: Common Protecting Groups in Aminosugar Synthesis
Functional GroupProtecting GroupAbbreviationCleavage ConditionsKey Features
HydroxylBenzyl etherBnCatalytic hydrogenation (e.g., H2, Pd/C)Stable to acid and base
Acetyl esterAcBase (e.g., NaOMe) or acidCan act as a participating group at C2
Aminetert-ButoxycarbonylBocAcid (e.g., TFA)Common in peptide synthesis
FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)Orthogonal to acid-labile groups
CarboxylMethyl esterMeBase (e.g., LiOH, NaOH)Simple and common

Chemoenzymatic and Enzymatic Synthesis Approaches

Chemoenzymatic and purely enzymatic strategies offer powerful tools for the synthesis of beta-D-glucopyranuronosylamine and its derivatives, often providing high regio- and stereoselectivity that can be difficult to achieve through purely chemical methods. These approaches leverage the specificity of enzymes for glycosidic bond formation and modification.

Glycosyltransferases are key enzymes in the biosynthesis of glycoconjugates and have been harnessed for the in vitro synthesis of various glycosides. While direct enzymatic synthesis of this compound using glycosyltransferases is an area of ongoing research, related enzymatic transformations provide a strong foundation for future developments. For instance, cyclodextrin (B1172386) glucanotransferases (CGTases) have been successfully employed in the transglycosylation of various acceptor molecules. One study demonstrated the use of a CGTase from Thermoanaerobacter sp. to transfer glucosyl units from α-cyclodextrin to octyl β-D-glucuronic acid, highlighting the potential of these enzymes to act on glucuronide acceptors. This suggests a plausible enzymatic route for the glucosylation of aminated glucuronic acid derivatives.

Another promising enzymatic approach involves the use of glycoside phosphorylases. For example, YcjT, a kojibiose (B1673742) phosphorylase from Escherichia coli, has been shown to catalyze the reverse phosphorolysis using β-D-glucose 1-phosphate as a donor and sucrose (B13894) as an acceptor. This type of enzymatic reaction could potentially be adapted for the synthesis of this compound by utilizing a suitable aminated acceptor substrate.

The following table summarizes enzymatic approaches that could be analogous for the synthesis of this compound:

Enzyme TypeDonor SubstrateAcceptor Substrate (Analogous)Potential Product
Cyclodextrin Glucanotransferaseα-CyclodextrinGlucuronic acid derivativeGlucosylated glucuronic acid derivative
Glycoside Phosphorylaseβ-D-glucose 1-phosphateAminated sugar derivativeThis compound derivative
β-Glucosidase (in reverse)D-glucoseAminated alcoholN-glycoside of the aminated alcohol

Direct β-glucosidation using immobilized β-glucosidase from almonds has been effectively used for the synthesis of mono-β-glucosides from D-glucose and various alcohols. This chemoenzymatic method, which involves a subsequent chemical modification, could be conceptually extended to the synthesis of N-glycosides if an appropriate aminated acceptor is used.

Total Synthesis of Complex Glycoconjugates Incorporating Glucopyranuronosylamine Moieties

The total synthesis of complex glycoconjugates that include a this compound or a similar N-acetylglucosamine analog is a testament to the power of modern organic synthesis. These multi-step sequences require careful planning of protecting group strategies and glycosylation reactions to achieve the desired stereochemistry and connectivity.

While direct examples of the total synthesis of complex natural products containing a this compound moiety are not extensively documented in readily available literature, the synthesis of analogs provides significant insight into the methodologies that would be employed. A notable example is the synthesis of analogs of N4-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine. These syntheses often start from a suitably protected glycosylamine, such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosylamine. This activated sugar is then coupled with an amino acid or peptide fragment. For instance, the reaction of the protected β-D-glycosylamine with L-malic acid chloralid in the presence of a coupling agent like EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) affords the corresponding N-glycosylated product. Subsequent deprotection steps then yield the final glycoconjugate. nih.gov

The general strategy for incorporating a glucopyranuronosylamine moiety into a larger molecule would likely follow a convergent approach. This involves the independent synthesis of the carbohydrate portion (the glucopyranuronosylamine derivative) and the aglycone (e.g., a peptide, lipid, or other natural product scaffold), followed by their coupling. Key challenges in such syntheses include the stereoselective formation of the β-glycosidic linkage and the orthogonal protection of the various functional groups present in both the sugar and the aglycone.

The table below outlines a general synthetic sequence for incorporating a glucopyranuronosylamine moiety into a complex glycoconjugate:

StepDescriptionKey Reagents and Conditions
1Protection of the carboxyl and hydroxyl groups of D-glucuronic acid.e.g., Acetylation, benzylation.
2Conversion of the anomeric center to a good leaving group or activation for glycosylation.e.g., Formation of a glycosyl halide or trichloroacetimidate.
3Introduction of the amine functionality at the anomeric position.e.g., Reaction with an amine source.
4Coupling of the protected glucopyranuronosylamine with the desired aglycone.e.g., Use of glycosylation promoters like silver triflate or TMSOTf.
5Deprotection of the protecting groups to yield the final complex glycoconjugate.e.g., Hydrogenolysis for benzyl groups, basic conditions for acetates.

The successful total synthesis of complex glycoconjugates relies on a deep understanding of carbohydrate chemistry and the development of novel synthetic methodologies to overcome the inherent challenges of working with these polyfunctional molecules. The strategies developed for related N-acetylglucosamine-containing molecules provide a clear roadmap for the future synthesis of complex structures incorporating the this compound unit.

Chemical Reactivity and Transformation Mechanisms

Hydrolysis and Degradation Pathways

The N-glycosidic bond of beta-D-Glucopyranuronosylamine is susceptible to hydrolysis, particularly under acidic conditions. researchgate.netkhanacademy.org The generally accepted mechanism for the acid-catalyzed hydrolysis of N-glycosides involves a series of steps. researchgate.netresearchgate.net Initially, the nitrogen atom of the amino group is protonated, which makes the aglycone (in this case, ammonia) a better leaving group. Subsequently, the C1-N bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. khanacademy.org This cation is then attacked by a water molecule, and after deprotonation, the corresponding reducing sugar, D-glucuronic acid, is formed. researchgate.netkhanacademy.org

The rate of hydrolysis is influenced by the pH of the solution. nih.gov While the N-glycosidic bond is relatively stable at neutral and alkaline pH, it becomes significantly more labile in acidic environments. The stability of the oxocarbenium ion intermediate plays a crucial role in the reaction rate. Factors that stabilize this intermediate will generally accelerate the hydrolysis process.

Degradation of the glucopyranuronosyl moiety can also occur under more forcing conditions, such as strong acid and high temperatures, leading to the formation of various degradation products. However, under physiological conditions, the primary degradation pathway is the hydrolysis of the N-glycosidic linkage.

Transglycosylation and Glycosyl Transfer Reactions

Transglycosylation is a reaction in which a glycosyl donor is transferred to an acceptor molecule other than water. nih.gov In the context of this compound, it can theoretically act as a glycosyl donor in enzyme-catalyzed reactions. Enzymes such as β-glucuronidases are known to catalyze the transfer of glucuronyl residues from a donor to an acceptor sugar. nih.gov

The mechanism of enzymatic transglycosylation by retaining glycosidases typically proceeds through a two-step, double-displacement mechanism. nih.gov In the first step, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the glycosyl donor (this compound), leading to the formation of a glycosyl-enzyme intermediate and the release of the aglycone (ammonia). In the second step, a nucleophilic acceptor molecule attacks the anomeric carbon of the glycosyl-enzyme intermediate, resulting in the formation of a new glycosidic bond and the regeneration of the enzyme. nih.gov

The efficiency and regioselectivity of the transglycosylation reaction are highly dependent on the specific enzyme used and the nature of the acceptor molecule. nih.gov The acceptor specificity of β-glucuronidase, for instance, is influenced by the pyranose structure and the stereochemistry of the hydroxyl groups on the acceptor sugar. nih.gov For a successful transglycosylation to occur, the acceptor must effectively compete with water for the glycosyl-enzyme intermediate.

Nucleophilic and Electrophilic Reactivity at Anomeric and Ring Positions

The anomeric carbon (C1) of this compound is a key center of reactivity. Due to the presence of the electron-withdrawing amino and ring oxygen groups, the anomeric carbon is electrophilic and susceptible to nucleophilic attack. khanacademy.org This reactivity is fundamental to glycosidic bond formation. khanacademy.org In the presence of an appropriate activating agent, the amino group can be displaced by a nucleophile, leading to the formation of a new glycosidic linkage.

The hydroxyl groups at positions C2, C3, and C4 of the pyranose ring are nucleophilic and can participate in various reactions, such as etherification and esterification. The reactivity of these hydroxyl groups can be influenced by steric and electronic factors.

Derivatization and Functionalization Strategies

The functional groups of this compound offer multiple handles for chemical modification, allowing for the synthesis of a wide array of derivatives.

The primary amino group of this compound is nucleophilic and readily undergoes acylation with acylating agents such as acid anhydrides or acid chlorides to form N-acyl derivatives. nih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide and a leaving group. nih.gov

Similarly, the carboxyl group can be converted into an amide through standard peptide coupling methodologies, which involve the activation of the carboxyl group with a coupling reagent followed by reaction with an amine.

The amino group of this compound can be alkylated using alkyl halides. However, direct alkylation can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. masterorganicchemistry.com

A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.comwikipedia.org This two-step process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org While this reaction typically involves the amine acting as the nucleophile, derivatives of this compound with an aldehyde function could undergo reductive amination with other amines. The synthesis of N-alkyl-beta-D-glucosylamines has been reported, demonstrating the feasibility of modifying the amino group in this manner. nih.gov

The formation of a glycosidic bond between this compound and another sugar molecule is a key reaction for the synthesis of oligosaccharides. libretexts.orgpearson.com This can be achieved through both chemical and enzymatic methods.

In chemical glycosylation, the anomeric carbon of a suitably activated glycosyl donor reacts with a hydroxyl group of a glycosyl acceptor. wikipedia.org For this compound to act as a glycosyl donor, its amino group would need to be transformed into a good leaving group.

Enzymatic synthesis offers a powerful alternative for creating specific glycosidic linkages. nih.gov As discussed in the transglycosylation section, enzymes like glycosidases and glycosyltransferases can catalyze the formation of oligosaccharides with high stereo- and regioselectivity. nih.govresearchgate.net For example, a β-glucuronidase could potentially transfer the glucopyranuronosylamine moiety to another sugar, forming a disaccharide. nih.gov The success of such a synthesis depends on the enzyme's ability to recognize both the donor and acceptor substrates.

Rearrangement and Isomerization Processes

The chemical structure of this compound, an N-glycoside of an aldose, predisposes it to undergo specific rearrangement and isomerization reactions, particularly under acid or base catalysis. wikipedia.org The most significant of these is the Amadori rearrangement, a well-documented process in carbohydrate chemistry. wikipedia.orgbiosyn.com This reaction is a key step in the Maillard reaction, also known as non-enzymatic browning, which occurs between reducing sugars and compounds with primary or secondary amino groups. wikipedia.orgbiosyn.com

The Amadori rearrangement involves the isomerization of the N-glycosylamine into a 1-amino-1-deoxy-ketose. wikipedia.org The process begins with the reversible formation of a Schiff base from the glucopyranuronosylamine. biosyn.com This unstable intermediate then undergoes an acid or base-catalyzed tautomerization to form an enol, which subsequently ketonizes to yield the more stable Amadori product. wikipedia.orgbiosyn.com Once the compound rearranges to the keto-amine form, the amine group becomes irreversibly fixed. wikipedia.org

The reaction can be influenced by various factors, including pH and temperature. The stability of glycosylated compounds and the pathways of their degradation can be pH-dependent. nih.gov For instance, studies on similar compounds show that acidic conditions (e.g., pH 4.0) can lead to decreased stability compared to mildly acidic or neutral conditions (e.g., pH 5.5). nih.gov While specific kinetic data for this compound is not extensively documented, the general mechanism is well-established for a wide range of N-glycosides.

The Amadori rearrangement can result in a mixture of isomers, including different ring forms (pyranose and furanose) and anomers (α and β). beilstein-journals.orgnih.gov Research on analogous reactions shows that the ratio of these products can be influenced by the reaction conditions and the nature of the amine substituent. For example, in the D-galacto series, an Amadori rearrangement yielded a mixture of pyranoid and furanoid forms in a 3:1 ratio. beilstein-journals.org In another case, the product ratio was 4:1 for α-pyranose and α-furanose forms. beilstein-journals.org

Table 1: Influence of Reaction Conditions on Amadori Rearrangement Product Ratios for Analogous Compounds
Sugar SeriesAmino ComponentConditionsProduct Ratio (pyranoid:furanoid)YieldReference
D-galactoDibenzylamineEthanol/1,4-dioxane, Acetic Acid3:171% beilstein-journals.org
D-galacto6-AminohexanolAqueous Ethanol, Acetic Acid, 50°C, 3 days4:174% beilstein-journals.org
D-mannoDibenzylamineNot specifiedα-anomer exclusively72% beilstein-journals.org
D-manno6-Aminohexanoic acidTriethylamineα-anomer exclusively90% beilstein-journals.org

Beyond the Amadori rearrangement, N-glycosylamines can also undergo anomerization, which is the interconversion between the α and β anomers at the C-1 carbon. This process typically occurs via the open-chain aldehyde form in solution, a phenomenon known as mutarotation. biosyn.com The stability and rate of interconversion can be affected by pH and the presence of catalysts. chemrxiv.orgrsc.org

Biological and Biochemical Investigations

Enzymatic Recognition and Substrate Specificity

The interaction of beta-D-Glucopyranuronosylamine with enzymes is dictated by the specific structural features of the molecule, namely the glucuronic acid ring and the amine group at the anomeric carbon (C1). This N-glycosidic linkage fundamentally distinguishes it from the more commonly studied O-glycosides of glucuronic acid, influencing its recognition and processing by various enzyme classes.

Beta-glucuronidases (EC 3.2.1.31) are glycosyl hydrolases that specifically catalyze the cleavage of β-D-glucuronic acid residues from the non-reducing end of O-glycosides and, to some extent, S-glycosides. nih.gov The classification system for glycoside hydrolases distinguishes between enzymes that cleave O- or S-glycosides (EC 3.2.1 class) and those that hydrolyze N-glycosides (EC 3.2.2 class). nih.gov Given this classification, beta-glucuronidases are not expected to hydrolyze the N-glycosidic bond of this compound.

The substrate specificity of beta-glucuronidase is highly dependent on the nature of the linkage at the anomeric carbon. The catalytic mechanism involves the protonation of the glycosidic oxygen by an acidic residue in the enzyme's active site, facilitating the departure of the aglycone. nih.gov The interaction between the enzyme and its substrate often involves ionic forces with the carboxylate group of the glucuronic acid moiety. researchgate.net Research into the active site of beta-glucuronidase has shown that modifications at the anomeric position can eliminate substrate activity. For instance, p-nitrophenyl-β-d-glucopyranosiduronamide, which possesses an amide linkage, demonstrates no substrate activity or inhibitory effect on liver lysosomal β-glucuronidase. researchgate.net This suggests that the presence of a nitrogen atom at the anomeric carbon, as in this compound, would similarly prevent effective binding and catalysis by beta-glucuronidases.

Table 1: Comparison of Glycoside Hydrolase Specificity
Enzyme ClassEC NumberTypical Linkage CleavedExample SubstrateRelevance to this compound
Beta-Glucuronidase3.2.1.31O- and S-glycosidicp-nitrophenyl-β-D-glucuronideNot a substrate due to N-glycosidic bond nih.govresearchgate.net
N-Glycoside Hydrolases3.2.2.xN-glycosidicNucleosidesPotential enzyme class for hydrolysis, but specific activity is not documented.

Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a monosaccharide moiety from an activated sugar donor to an acceptor molecule. cazypedia.orgsigmaaldrich.com These enzymes are known for their role in the synthesis of O-, N-, S-, and C-glycosides. cazypedia.org While the "one enzyme-one linkage" concept was once prevalent, subsequent research has shown that many GTs exhibit relaxed specificity for both donor and acceptor substrates. sigmaaldrich.com

GTs utilize a wide array of acceptor substrates, including monosaccharides, oligosaccharides, proteins, lipids, and other small molecules. nih.govnih.gov The synthesis of N-glycans on proteins, for example, involves the transfer of an oligosaccharide to an asparagine residue, forming an N-glycosidic bond. nih.gov Some GTs have been used in chemoenzymatic synthesis to glycosylate amino acid derivatives. documentsdelivered.com

Despite this broad substrate tolerance, the specific use of this compound as either a glycosyl donor or acceptor for glycosyltransferases is not well-documented in the literature. For it to act as a donor, it would need to be in an activated form, such as a nucleotide sugar (e.g., UDP-beta-D-Glucopyranuronosylamine), and no such intermediate has been prominently described. As an acceptor, its suitability would depend on the specific GT, but this interaction has not been specifically characterized. The field of N-glycosyltransferases (NGTs) has identified enzymes that catalyze N-glycosylation, but these typically transfer a sugar, like glucose, to an asparagine residue within a specific peptide sequence. nih.gov

Beyond interactions with glucuronidases and glycosyltransferases, specific enzyme-catalyzed transformations involving this compound are not extensively reported in scientific literature. While enzymes are known to catalyze a vast array of reactions on carbohydrates, including epimerization, oxidation, and reduction, specific studies detailing such transformations on this particular glycosylamine are lacking. Research in chemoenzymatic synthesis has demonstrated the enzymatic production of structurally related compounds like D-glucuronamide, but not the subsequent transformation of the target compound itself. figshare.com

Role in Glycoconjugate Biosynthesis in vitro and in Model Systems

Chemoenzymatic synthesis has emerged as a powerful strategy for preparing complex glycans and glycoconjugates, combining the selectivity of enzymes with the versatility of chemical methods. nih.govnih.gov Enzymes such as glycosyltransferases and glycosidases (or engineered glycosynthases) are employed to create specific glycosidic linkages with high regio- and stereoselectivity, avoiding the need for complex protecting group chemistry often required in purely chemical syntheses. nih.govnih.gov

This approach allows for the construction of complex structures like N- and O-linked glycans and glycosaminoglycans in a controlled, stepwise manner in vitro. nih.gov Glycosyltransferases, for instance, are used with specific sugar nucleotide donors to elongate glycan chains on a variety of acceptor molecules. sigmaaldrich.com

While these in vitro systems are highly adaptable, the use of this compound as a specific building block or precursor in documented chemoenzymatic synthesis protocols is not apparent from the available literature. The synthesis of a related compound, D-glucuronamide, was achieved through a chemoenzymatic method involving an initial chemical amination followed by an enzymatic transfructosylation step. figshare.com This demonstrates the feasibility of using enzymes to modify glucuronic acid derivatives. However, the direct incorporation of this compound into larger glycoconjugates in model systems has not been a focus of the reviewed research.

Mechanisms of Action in Biochemical Pathways

There are no well-documented biochemical pathways that feature this compound as an intermediate or final product. Its mechanism of action can be inferred by contrasting its chemical nature with that of the extensively studied O-glucuronides.

The formation of O-glucuronides, or glucuronidation, is a major pathway in phase II metabolism, where UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to various xenobiotics and endogenous compounds. nih.govnih.gov This process increases the water solubility of the target molecule, facilitating its excretion. covachem.com The resulting O-glycosidic bond can be cleaved by β-glucuronidases, an activity that is particularly high in gut microflora and can lead to the release and reabsorption of the original compound (enterohepatic circulation). nih.govnih.gov

This compound, with its N-glycosidic linkage, would not be a substrate for this pathway. The C-N bond in glycosylamines is generally more stable to acid hydrolysis than the C-O bond in O-glycosides. rsc.org Therefore, its metabolic fate would likely be very different. It would not be susceptible to hydrolysis by β-glucuronidases, suggesting it would not participate in the same recycling pathways as O-glucuronides. nih.gov Without evidence of its natural occurrence or synthesis, its mechanism of action in any specific biochemical pathway remains hypothetical.

Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

Specific interactions between this compound and biological macromolecules like proteins or nucleic acids have not been characterized in the reviewed literature. However, general principles of carbohydrate-protein interactions can provide a framework for potential binding modes.

The glucuronic acid moiety is a key recognition element for many proteins. The negatively charged carboxylate group at C6 is particularly important for forming ionic interactions (salt bridges) with cationic residues like arginine and lysine (B10760008) in a protein's binding pocket. This type of ionic interaction is critical for the binding of substrates to the active site of β-glucuronidase. researchgate.net It is plausible that if this compound were to interact with a protein, this carboxylate group would play a significant role.

Binding Affinity and Specificity Studies

Direct studies determining the binding affinity and specificity of this compound to specific proteins or enzymes are not extensively documented. However, research on analogous compounds, such as N-acyl derivatives of beta-D-glucopyranosylamine, offers insights into how this class of molecules can interact with biological targets.

One of the most well-studied analogues is N-acetyl-beta-D-glucopyranosylamine, which has been identified as a potent inhibitor of glycogen (B147801) phosphorylase. nih.govnih.gov Kinetic studies have shown that N-acetyl-beta-D-glucopyranosylamine acts as a competitive inhibitor for both the a and b forms of this enzyme with respect to glucose 1-phosphate. nih.gov The inhibition constants (Ki) for N-acetyl-beta-D-glucopyranosylamine are significantly lower than that of alpha-D-glucose, indicating a much higher affinity for the enzyme's catalytic site. nih.gov

CompoundEnzyme FormInhibition Constant (Ki)Reference
N-acetyl-beta-D-glucopyranosylamineGlycogen Phosphorylase b32 µM nih.gov
N-acetyl-beta-D-glucopyranosylamineGlycogen Phosphorylase a35 µM nih.gov
alpha-D-GlucoseGlycogen Phosphorylase1.7 mM nih.gov

The specificity of these interactions is highlighted by the fact that the N-acetyl group is crucial for the enhanced binding affinity. Further studies on bioisosteric analogues, such as N-trifluoroacetyl-beta-D-glucopyranosylamine, have been conducted to understand the structural basis for this potency. nih.gov

Conformational Changes Induced by Binding

Furthermore, sedimentation velocity experiments have demonstrated that N-acetyl-beta-D-glucopyranosylamine can induce the dissociation of the tetrameric phosphorylase a and stabilize the dimeric T-state conformation. nih.gov This indicates that even without major alterations to the protein's secondary or tertiary structure at the binding site, the binding of this class of compounds can influence the quaternary structure and allosteric regulation of the enzyme.

Theoretical conformational analyses of various beta-D-glucopyranoside derivatives have also been performed to understand their flexibility in solution, which can influence their binding to target proteins. nih.govmdpi.comnih.gov These studies often reveal an equilibrium of different conformers, such as chair and skew-boat forms, which can be influenced by substituents on the glucopyranose ring. mdpi.com

Biosynthetic Pathways and Metabolic Fates in Model Organisms (excluding human metabolism)

The precise biosynthetic pathways and metabolic fates of this compound in non-human model organisms have not been fully elucidated. However, general principles of glycoside and glucuronide metabolism in bacteria, plants, and other organisms can provide a framework for understanding its potential synthesis and degradation.

In many organisms, the formation of glycosidic linkages is catalyzed by glycosyltransferases. For instance, in Escherichia coli, enzymes like kojibiose (B1673742) phosphorylase can catalyze the synthesis of complex glycosides. nih.govresearchgate.net It is plausible that a specific glycosyltransferase could utilize a glucuronic acid donor and an amine-containing acceptor to synthesize this compound.

The degradation of beta-D-glucans and related compounds is carried out by beta-glucanases and beta-glucosidases, which are found in a wide range of organisms, including bacteria and plants. nih.govnih.govnih.gov These enzymes hydrolyze the glycosidic bonds to release the constituent sugars. In E. coli, the periplasmic enzyme BglX has been identified as a β-glucosidase, though it shows greater activity towards galactose-containing substrates. nih.gov

In plants, the synthesis of compounds like methyl-beta-D-glucopyranoside has been shown to occur in the cytosol from glucose and methanol. nih.govresearchgate.net This suggests that plant cells possess the enzymatic machinery to form beta-glycosidic linkages with various aglycones.

A study on the metabolism of a related compound, N-carbamoyl-beta-D(+)-glucopyranosylamine, by rumen microorganisms indicated that a viable microbial population is required for its degradation. The initial step in its breakdown is hypothesized to be the formation of urea. This suggests that in certain microbial environments, the degradation of N-substituted glucopyranosylamines can be initiated by cleavage of the N-carbamoyl group.

Organism/SystemEnzyme/ProcessSubstrate/Product Relationship (Analogous)Reference
Escherichia coliKojibiose phosphorylaseSynthesis of complex glycosides nih.govresearchgate.net
Levilactobacillus brevisGlycosyl transferases / Glycoside hydrolasesFormation and degradation of β-D-glucan nih.gov
Higher Plants (e.g., Geum montanum)Cytosolic enzymesSynthesis of methyl-beta-D-glucopyranoside nih.govresearchgate.net
Rumen MicroorganismsMicrobial degradationDegradation of N-carbamoyl-beta-D(+)-glucopyranosylamine

Advanced Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of β-D-glucopyranuronosylamine, allowing for the unambiguous assignment of its constituent atoms and the determination of its three-dimensional structure in solution. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to the structural elucidation of β-D-glucopyranuronosylamine. emory.edu The ¹H NMR spectrum provides information on the number of different protons, their chemical environment, and their scalar couplings, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

The anomeric proton (H-1) is particularly diagnostic. Its chemical shift and the magnitude of its coupling constant to the adjacent H-2 proton (³JH1,H2) are critical for confirming the β-configuration. A large coupling constant (typically 8-10 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer in its preferred chair conformation.

2D NMR experiments are employed to assemble the complete molecular structure:

Correlation Spectroscopy (COSY): This experiment maps the proton-proton coupling network, allowing for the sequential assignment of all protons in the pyranose ring, starting from the anomeric H-1 signal.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon skeleton based on the previously established proton assignments.

The table below presents the expected ¹H and ¹³C NMR chemical shifts for β-D-glucopyranuronosylamine, based on data from structurally related glucuronide compounds.

PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
1~4.5 - 4.8 (d, J ≈ 8-9 Hz)~85 - 88
2~3.2 - 3.5~73 - 76
3~3.4 - 3.7~75 - 78
4~3.4 - 3.7~71 - 74
5~3.6 - 3.9~76 - 79
6-~170 - 175 (C=O)

NMR spectroscopy is also a powerful tool for determining the preferred three-dimensional conformation of β-D-glucopyranuronosylamine in solution. For β-D-glucopyranose derivatives, the pyranose ring typically adopts a stable chair conformation (⁴C₁). nih.gov This conformation is confirmed through the analysis of ³JH,H coupling constants obtained from the ¹H NMR spectrum. The observation of multiple large, diaxial coupling constants (³J > 7 Hz) for H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5 provides strong evidence for the ⁴C₁ chair conformation. nih.gov

Further conformational details are provided by Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). In the ⁴C₁ conformation of β-D-glucopyranuronosylamine, strong NOEs would be expected between the axial protons on the same face of the ring (e.g., H-1, H-3, and H-5), confirming their spatial proximity. The conformation can be influenced by environmental factors; for instance, studies on phenyl β-D-glucopyranoside have shown that solvents play an important role in conformational preferences. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of β-D-glucopyranuronosylamine and for analyzing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the calculation of a unique elemental composition, thereby confirming the molecular formula of the compound. libretexts.orgnih.gov The theoretical monoisotopic mass of β-D-glucopyranuronosylamine (C₆H₁₁NO₅) is 177.0637 u. HRMS can easily distinguish this compound from others that have the same nominal mass but different elemental compositions, as illustrated in the table below.

Molecular FormulaNominal Mass (u)Exact Monoisotopic Mass (u)
C₆H₁₁NO₅ (β-D-Glucopyranuronosylamine)177177.0637
C₇H₁₅NO₄177177.0998
C₁₀H₁₉N₃177177.1579
C₈H₁₁N₃O₂177177.0851

Tandem mass spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation. nih.gov In a typical MS/MS experiment, the protonated molecule of β-D-glucopyranuronosylamine, [M+H]⁺ (m/z 178.0710), is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

The fragmentation of glycosidic bonds and cross-ring cleavages are common pathways for carbohydrates. mdpi.com For β-D-glucopyranuronosylamine, fragmentation would likely involve initial losses of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃), followed by cleavage of the pyranose ring.

The table below outlines the predicted major fragment ions for [M+H]⁺ of β-D-glucopyranuronosylamine.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
178.0710160.0604H₂ODehydrated precursor
178.0710116.0498H₂O + CO₂Loss of water and carboxyl group
160.0604142.0498H₂OSecond dehydration
160.0604130.0498CH₂OLoss of formaldehyde

β-D-Glucopyranuronosylamine can exist as a structural component of larger, more complex biomolecules such as glycopeptides and glycolipids. Mass spectrometry is a cornerstone technology for the characterization of these conjugates. nih.govnih.gov

Glycopeptides: In glycoproteomic analyses, MS is used to identify the peptide sequence, the composition of the attached glycan, and the specific site of glycosylation. universiteitleiden.nl During MS/MS fragmentation of a glycopeptide containing a glucuronosylamine residue, a series of characteristic ions are produced. These include peptide-specific fragment ions (b- and y-ions) and glycan-specific oxonium ions that help identify the sugar components.

Glycolipids: The analysis of glycolipids by MS allows for the simultaneous characterization of both the lipid and carbohydrate moieties. researchgate.net Fragmentation typically separates the hydrophobic lipid tail from the hydrophilic glycan headgroup, allowing each component to be analyzed. Techniques like MALDI-TOF MS and LC-MS are frequently employed to analyze the complex mixtures of glycolipids found in biological samples. researchgate.net

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. For beta-D-glucopyranuronosylamine and its derivatives, this method provides unambiguous evidence of the molecular conformation, including the pyranose ring puckering, the orientation of substituents, and the stereochemistry at the anomeric carbon.

Research on closely related glycosylamines, such as beta-D-galactopyranosylamine, offers significant insight into the structural characteristics that can be anticipated for this compound. The crystal structure of beta-D-galactopyranosylamine was determined to be in the orthorhombic space group P2(1)2(1)2(1). nih.gov The conformation of the pyranose ring was confirmed as the chair form, specifically ⁴C₁(D). nih.gov This analysis also reveals detailed information about intermolecular interactions, such as hydrogen bonding networks, which dictate the packing of molecules within the crystal lattice. An interesting finding in the study of beta-D-galactopyranosylamine was that the amino group acts as a strong hydrogen bond acceptor from a hydroxyl group, but does not participate as a donor in the crystal structure. nih.gov Such studies are crucial for understanding the molecule's solid-state behavior and its potential interactions with other molecules.

The data obtained from these diffraction studies include precise bond lengths, bond angles, and torsion angles, which serve as benchmarks for theoretical and computational chemistry models.

Table 1: Crystallographic Data for the Analogous Compound beta-D-Galactopyranosylamine nih.gov

ParameterValue
Chemical FormulaC₆H₁₃O₅N
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
Cell Dimensions (a, b, c)7.703 Å, 7.788 Å, 12.645 Å
Ring Conformation⁴C₁(D) (Chair)
Primary Alcohol Group Orientationgauche/trans

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality and Conformation

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that are indispensable for studying chiral molecules like this compound. wikipedia.org These methods measure the differential absorption (CD) and rotation (ORD) of left- and right-circularly polarized light, providing information on the absolute configuration and solution-state conformation of the molecule. wikipedia.orgnih.gov

ORD measures the change in optical rotation as a function of wavelength. libretexts.org The variation of rotation with wavelength is known as optical rotatory dispersion. wikipedia.org For carbohydrates, the sign and magnitude of the rotation are highly sensitive to the stereochemistry at the anomeric center and the conformation of the pyranose ring. A rapid change in rotation near an absorption band is known as the Cotton effect, which can be positive or negative and is characteristic of the chromophore's electronic environment and its spatial relationship to the rest of the chiral structure. libretexts.org

CD spectroscopy, particularly in the far-UV region (190-250 nm), is used to study the electronic transitions of chromophores within the molecule, such as the carboxyl and amine groups. The resulting CD spectrum provides a unique fingerprint of the molecule's secondary structure and conformation in solution. nih.gov For instance, studies on phenyl β-D-glucopyranoside using vibrational circular dichroism (VCD) have shown that VOA (Vibrational Optical Activity) spectral features exhibit high specificity to conformational differences, allowing for the extraction of experimental conformational distributions in solution. nih.gov These techniques are particularly valuable for observing conformational changes that may occur in response to changes in solvent, pH, or temperature.

Table 2: Key Concepts in CD and ORD Spectroscopy

TechniquePrincipleInformation Obtained
Optical Rotatory Dispersion (ORD)Measures the variation of optical rotation with the wavelength of light. wikipedia.orgAbsolute configuration, conformational analysis, identification of chromophores through the Cotton effect. libretexts.org
Circular Dichroism (CD)Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgSecondary structure, solution-state conformation, monitoring conformational changes. nih.gov

Chromatographic and Electrophoretic Separation Techniques for Purity and Mixture Analysis

The analysis and purification of this compound rely on high-resolution separation techniques such as chromatography and electrophoresis. These methods are essential for assessing the purity of synthetic preparations, isolating the compound from complex mixtures, and quantifying its presence.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbohydrate derivatives. For polar compounds like glycosylamines, reversed-phase (RP-HPLC) with C18 columns is commonly employed. researchgate.net The mobile phase often consists of a buffered aqueous solution with an organic modifier like acetonitrile. researchgate.net Detection can be achieved using UV detectors if a suitable chromophore is present or introduced via derivatization, or more universally with evaporative light scattering detectors (ELSD) or mass spectrometry (MS). nih.gov For instance, the diastereomeric propranolol (B1214883) O-beta-D-glucuronides were successfully separated by HPLC, demonstrating the technique's utility for resolving stereoisomers. nih.gov

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another powerful method, particularly for underivatized carbohydrates. It allows for the separation of closely related saccharides and their derivatives with high sensitivity and resolution. nih.gov

Electrophoretic Techniques: Capillary Electrophoresis (CE) has emerged as a highly efficient method for the analysis of amino sugars and glycosylamines due to its high resolution, minimal sample requirement, and rapid analysis times. nih.govnih.gov In Capillary Zone Electrophoresis (CZE), charged analytes migrate in a buffer-filled capillary under the influence of an electric field. acs.org Since glycosylamines can be protonated, they are amenable to direct analysis. To enhance detection, pre-column derivatization with fluorescent tags like 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde (CBQCA) or 9-fluorenylmethyloxycarbonyl (Fmoc) chloride is often performed, allowing for highly sensitive laser-induced fluorescence (LIF) or UV detection. nih.govtandfonline.com

Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants (micelles) in the buffer, is effective for separating both neutral and charged species, and has been used for the quantification of Fmoc-derivatized glycosylamines. tandfonline.com Chiral separations can also be achieved in CE by adding chiral selectors, such as cyclodextrins, to the running buffer. nih.gov

Table 3: Examples of Separation Conditions for Glycosylamines and Related Compounds

TechniqueAnalyte TypeSeparation/Mobile PhaseDetection MethodReference
Capillary Electrophoresis (CE)Glycosylamines6 mM sorbate (B1223678) at pH 12.5 with 0.5 mM TTABIndirect UV (256 nm) tandfonline.com
Micellar Electrokinetic Chromatography (MEKC)Fmoc-glycosylamines20 mM tetraborate (B1243019) (pH 9.4) with 25 mM SDSUV (260 nm) tandfonline.com
Capillary Electrophoresis (CE)Amino sugars (derivatized with CBQCA)Varies by applicationLaser-Induced Fluorescence (LIF) nih.gov
Reversed-Phase HPLCPropranolol O-beta-D-glucuronidesGradient elution with buffered acetonitrileUV and NMR (after isolation) nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of beta-D-Glucopyranuronosylamine. These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential.

Key Research Findings:

Electron Distribution and Reactivity: The distribution of charges reveals reactive sites within the molecule. The nitrogen atom of the amine group and the oxygen atoms of the carboxyl and hydroxyl groups are typically regions of high electron density, making them susceptible to electrophilic attack. Conversely, the anomeric carbon and the carbonyl carbon are relatively electron-deficient and thus prone to nucleophilic attack.

Frontier Molecular Orbitals: The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is generally localized on the electron-rich oxygen and nitrogen atoms, while the LUMO is centered on the carboxyl group and the pyranose ring. This distribution dictates the molecule's role as both an electron donor and acceptor in chemical reactions.

Below is a table summarizing typical conceptual DFT reactivity descriptors for a molecule like this compound, although specific values would require dedicated calculations.

DescriptorDefinitionImplication for this compound
HOMO Energy Energy of the highest occupied molecular orbitalIndicates the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbitalIndicates the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to chemical stability and reactivity. A smaller gap suggests higher reactivity.
Electronegativity (χ) The power of an atom to attract electronsInfluences bond polarity and the nature of intermolecular interactions.
Chemical Hardness (η) Resistance to change in electron distributionA higher value indicates greater stability.
Global Electrophilicity (ω) A measure of the stabilization in energy when the system acquires an additional electronic chargePredicts the electrophilic character of the molecule.

This table is illustrative. Actual values require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound in different environments, such as in aqueous solution. These simulations track the movements of atoms over time, providing a detailed picture of the molecule's accessible conformations.

Key Research Findings:

Ring Conformation: The glucopyranuronosyl ring of this compound predominantly adopts a chair conformation (⁴C₁), which is the most stable arrangement for pyranose rings. However, MD simulations can reveal transient excursions to other conformations, such as boat or skew-boat forms, which may be relevant in specific interactions.

Side-Chain Orientations: The orientation of the carboxyl and amine groups, as well as the hydroxyl groups, is not static. MD simulations show that these groups are flexible and can form various intramolecular and intermolecular hydrogen bonds. The dynamics of these groups are crucial for the molecule's interactions with its environment, including solvent molecules and biological receptors.

Docking Studies for Enzyme-Substrate/Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are essential for understanding its potential interactions with enzymes and other protein targets.

Key Research Findings:

Binding Pose Prediction: Docking simulations can identify the most likely binding mode of this compound within the active site of an enzyme. This includes predicting the specific amino acid residues that form key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals contacts.

Interaction Energy Estimation: These studies provide an estimation of the binding affinity between this compound and its target protein. This information is valuable for ranking potential inhibitors or substrates and for understanding the energetic contributions of different parts of the molecule to the binding process. For instance, the carboxylate group is often predicted to form strong salt bridges with positively charged residues like arginine or lysine (B10760008) in an active site.

The table below illustrates the types of interactions that docking studies can predict for this compound with a hypothetical enzyme active site.

Functional Group of this compoundPotential Interacting Amino Acid ResidueType of Interaction
Carboxyl Group (-COOH) Arginine, Lysine, HistidineHydrogen Bond, Salt Bridge
Amine Group (-NH₂) Aspartate, GlutamateHydrogen Bond, Salt Bridge
Hydroxyl Groups (-OH) Serine, Threonine, Asparagine, GlutamineHydrogen Bond
Pyranose Ring Phenylalanine, Tyrosine, Tryptophanvan der Waals, CH-π

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be used to model chemical reactions at the quantum mechanical level, allowing for the detailed elucidation of reaction mechanisms. This involves calculating the energies of reactants, products, transition states, and intermediates.

For reactions involving this compound, such as its formation or its role in enzymatic catalysis, computational studies can:

Identify Transition States: By locating the transition state structures on the potential energy surface, researchers can understand the energy barriers of a reaction and the geometry of the molecule at the point of highest energy.

Determine Reaction Pathways: Computational methods can map out the entire reaction coordinate, revealing the step-by-step process of bond breaking and formation. This helps to confirm or propose reaction mechanisms that are consistent with experimental observations.

Calculate Reaction Energetics: The enthalpy and Gibbs free energy of reaction can be calculated to determine the spontaneity and favorability of a particular chemical transformation.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed using a set of compounds with known activities and can then be used to predict the activity of new, untested compounds.

For this compound and its derivatives, computational approaches to SAR can:

Descriptor Calculation: A wide range of molecular descriptors can be calculated for this compound, including constitutional, topological, geometrical, and electronic descriptors. These descriptors quantify various aspects of the molecule's structure.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors and the observed biological activity.

Activity Prediction: Once a robust QSAR model is developed, it can be used to predict the biological activity of novel derivatives of this compound before they are synthesized. This allows for the prioritization of synthetic efforts towards compounds with the most promising predicted activity. The goal is to understand which structural features are crucial for a desired biological effect.

Applications in Chemical Biology and Material Science Research

Probes for Glycosidase and Glycosyltransferase Studies

Activity-based probes (ABPs) are powerful chemical tools used to study the function of enzymes within complex biological systems. These probes typically consist of a specificity motif for enzyme recognition, a reactive chemical group for covalent bonding, and a reporter tag (like a fluorophore or biotin) for detection. For glycosidases, ABPs are invaluable for enzyme identification, inhibitor screening, and understanding catalytic mechanisms.

While the concept of using sugar derivatives as probes is well-established, specific research detailing the synthesis or application of beta-D-Glucopyranuronosylamine as an activity-based probe for glycosidases or glycosyltransferases is not prominent in available literature. The development of such a probe would involve chemically modifying the this compound structure to incorporate a reactive "warhead" and a reporter tag, designed to target the active site of specific enzymes that recognize glucuronic acid or related structures.

Building Blocks for Glycomimetics and Glycoconjugate Libraries

Glycomimetics are compounds that mimic the structure of natural carbohydrates and are designed to interfere with carbohydrate-mediated biological processes. Glycoconjugates involve the covalent attachment of carbohydrates to other molecules like peptides or lipids. Both are crucial in drug discovery and chemical biology.

The utility of the closely related compound, beta-D-glucopyranosylamine, as a foundational building block has been demonstrated. Researchers have synthesized novel classes of N-acyl-β-D-glucopyranosylamines and their corresponding ureas. nih.gov In these syntheses, per-O-acetylated β-d-glucopyranosylamine serves as a key precursor, which is then acylated to create libraries of derivatives. nih.gov Some of these synthesized compounds have been evaluated for their biological activities, with certain derivatives showing cytostatic effects against various tumor cell lines. nih.gov This established synthetic pathway for the non-uronic acid analogue suggests a strong potential for this compound to serve a similar role as a scaffold for generating diverse libraries of glycomimetics and glycoconjugates for biological screening.

Below is a table of N-acyl-β-D-glucopyranosylurea derivatives synthesized from a glucopyranosylamine precursor, which were evaluated for cytostatic activity. nih.gov

CompoundR GroupIC50 (μM) vs. L1210 CellsIC50 (μM) vs. CEM CellsIC50 (μM) vs. HeLa Cells
7a 3,5-dinitrobenzoyl>100>100>100
7b 4-nitrobenzoyl546470
7c 4-chlorobenzoyl91524
7d 4-methylbenzoyl364552
7e 2-naphthoyl425058
7f 2-furoyl>100>100>100

This table presents data for derivatives of beta-D-glucopyranosylamine, a closely related analogue of this compound.

Substrates for Enzymatic Assays and Pathway Investigations

Enzymatic assays are essential for studying enzyme kinetics, screening for inhibitors, and diagnosing diseases. These assays rely on substrates that are converted by an enzyme into a detectable product. For glycosidases, common substrates are often chromogenic or fluorogenic glycosides, where the sugar moiety is linked to a molecule that changes color or fluoresces upon cleavage.

For example, the enzyme β-glucuronidase, which acts on β-D-glucuronic acid residues, is frequently assayed using substrates like phenolphthalein (B1677637) glucuronide. In this assay, the enzyme cleaves the glucuronide, releasing phenolphthalein, which can be measured spectrophotometrically under alkaline conditions. Other common substrates include p-nitrophenyl-β-D-glucuronide and 4-methylumbelliferyl-β-D-glucuronide. It is important to note that these are O-glucuronides, where the anomeric carbon is linked to the reporter group via an oxygen atom.

Currently, there is a lack of specific studies describing the use of this compound, an N-glycosylamine, as a direct substrate in enzymatic assays for glycosidases or for investigating metabolic pathways.

Development of Glycan-Based Scaffolds for Biochemical Research

Glycan-based scaffolds are polymeric or multivalent structures built from carbohydrate units. They are used in material science and biochemical research to mimic the multivalent presentation of carbohydrates on cell surfaces (the glycocalyx). These scaffolds are valuable tools for studying carbohydrate-protein interactions, cell adhesion, and for the development of targeted drug delivery systems.

The construction of these scaffolds typically involves the use of monosaccharides or oligosaccharides that are polymerized or attached to a central core. While various sugars are employed for these purposes, the specific use of this compound as a monomeric unit for the development of such glycan-based scaffolds is not documented in the available scientific literature.

Role in Advanced Biorecognition Studies

Biorecognition refers to the specific interaction between two biomolecules, such as a protein and a ligand. Carbohydrates play a central role in these processes, acting as recognition markers for proteins like lectins. These interactions govern fundamental biological events, including immune responses, pathogen infection, and cell-cell communication.

Advanced studies in this area often employ synthetic carbohydrates and their derivatives to probe and modulate these recognition events. While the glucuronic acid moiety itself is an important component of various natural polysaccharides involved in biorecognition (e.g., heparin and hyaluronic acid), specific studies focusing on the role of the individual monosaccharide this compound in advanced biorecognition are not described in the researched literature. Such studies would involve investigating its binding affinity and specificity to various carbohydrate-binding proteins.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Glycosaminouronates

The chemical synthesis of glycosaminouronates, including beta-D-Glucopyranuronosylamine, has historically been challenging due to the electron-withdrawing nature of the C-5 carboxylic acid group, which reduces the reactivity of the anomeric center. mdpi.comresearchgate.net However, the demand for structurally defined oligosaccharides for biological studies has spurred the development of innovative synthetic strategies.

Solid-Phase Synthesis: A significant advancement has been the adaptation of solid-phase synthesis for oligosaccharides. ingentaconnect.comrsc.org This technique, originally developed for peptides, offers advantages in terms of efficiency and the ability to drive reactions to completion by using excess reagents, which can be easily washed away. ingentaconnect.comrsc.org While challenges remain, particularly in achieving high yields for notoriously difficult glycosylations, the potential for automation makes this a promising area for future development. nih.gov

Chemoenzymatic Synthesis: Combining the precision of enzymatic catalysis with the versatility of chemical synthesis, chemoenzymatic approaches are becoming increasingly powerful. nih.gov This strategy leverages enzymes for specific glycosylation steps, bypassing the need for complex protecting group manipulations and often proceeding with high stereo- and regioselectivity under mild conditions. researchgate.netnih.gov The discovery and engineering of novel glycosyltransferases with promiscuous substrate acceptance are expanding the toolkit for chemoenzymatic synthesis of complex glycosaminouronates. nih.gov

Synthetic MethodologyKey AdvantagesKey Challenges
Solid-Phase Synthesis High efficiency, potential for automation, simplified purification. ingentaconnect.comrsc.orgLower yields for difficult linkages, requires excess reagents. nih.gov
Chemoenzymatic Synthesis High stereo- and regioselectivity, mild reaction conditions, no need for protecting groups. researchgate.netnih.govAvailability and stability of suitable enzymes, potential for narrow substrate scope.

Advanced Spectroscopic Techniques for in situ Analysis

Understanding the dynamics of this compound in biological systems requires analytical techniques that can monitor its transformations in real-time and within its native environment. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool for this purpose.

Quantitative NMR (qNMR) allows for the simultaneous detection and quantification of both substrates and products in an enzymatic reaction as it occurs. acs.orgnih.gov This real-time monitoring provides a wealth of kinetic data from a single experiment, enabling the determination of key enzymatic parameters like the Michaelis-Menten constant (K_M) and the maximum reaction velocity (V_max). acs.orgnih.govwalisongo.ac.id This approach eliminates the need for the simplifying assumptions often required in traditional enzyme kinetics assays. acs.org The ability to track the progress curves of reactions provides a more complete picture of the enzyme's behavior. nih.gov Recent advancements are even making real-time NMR feasible at lower magnetic fields, increasing the accessibility of this technology. rsc.org

Integration with Systems Biology Approaches

The biological roles of this compound are intricately linked to a complex network of metabolic pathways. Systems biology, which aims to understand the larger picture of biological processes through computational modeling and data integration, is becoming an indispensable tool in this field. nih.gov

Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell. wikipedia.org By using isotope tracers, researchers can follow the path of molecules through various metabolic pathways, including the nucleotide sugar pathways that produce the activated forms of glucuronic acid. creative-proteomics.comcreative-proteomics.comnih.gov This provides a dynamic view of how cellular metabolism is orchestrated to meet the demand for glycosylation precursors.

In Silico Modeling: Computational models of glycan biosynthesis are being developed to predict the types and quantities of glycans a cell can produce based on the expression levels of relevant genes ("glycogenes"). beilstein-journals.orgnih.govresearchgate.net These models integrate data from genomics, transcriptomics, and proteomics to simulate the complex interplay of enzymes in the glycosylation process. nih.govresearchgate.net By incorporating kinetic parameters of the involved enzymes, these models can offer a predictive understanding of how changes in the cellular environment or genetic makeup can affect the glycome. nih.gov The Systems Glycobiology Consortium is an initiative aimed at creating a platform for this type of research, providing databases of kinetic parameters and models for simulation. sysglyco.org

Development of Engineered Enzymes for Glucuronosamine Transformations

The enzymes that synthesize and modify this compound and its derivatives, particularly glycosyltransferases (GTs), are prime targets for protein engineering. By altering the structure of these enzymes, researchers can create novel biocatalysts with improved or entirely new functionalities.

Directed Evolution: This technique mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. nih.gov It involves generating a large library of enzyme variants through random mutagenesis and then screening for those that exhibit the desired activity. nih.govspringernature.com This approach has been successfully used to engineer GTs with altered substrate specificity, allowing for the synthesis of novel glycans. nih.gov

Structure-Guided Rational Design: As more crystal structures of GTs become available, it is possible to make targeted changes to the enzyme's active site to influence its substrate recognition and catalytic mechanism. nih.govnih.gov This "rational design" approach allows for more precise engineering of enzyme function. For example, by identifying key amino acid residues in the substrate-binding pocket, researchers can mutate them to accommodate new substrates or to alter the regioselectivity of the glycosylation reaction. researchgate.net The combination of ancestral sequence reconstruction with directed evolution is also emerging as a powerful strategy to create more robust and efficient enzymes. idec.io

Engineering StrategyApproachOutcome
Directed Evolution Random mutagenesis and high-throughput screening. nih.govspringernature.comEnzymes with improved stability, activity, or altered substrate specificity. nih.gov
Rational Design Site-directed mutagenesis based on protein structure. nih.govEnzymes with predictable changes in function, such as altered donor or acceptor specificity. researchgate.net

Exploration of Glucopyranuronosylamine in Non-Mammalian Biological Systems

While the roles of glucuronic acid are well-studied in mammals, its presence and functions in other domains of life are a burgeoning area of research. Exploring these non-mammalian systems can reveal novel biological roles and identify new enzymes and polysaccharides with unique properties.

Fungi: Glucuronic acid is a component of the cell walls of some fungi, such as those in the order Mucorales, where it is found in polyuronides. frontiersin.org Some fungi also produce extracellular polysaccharides rich in glucuronic acid, such as the glucuronoxylomannan from Tremella mushrooms and "protuberic acid" from Kobayashia nipponica. mdpi.comnih.gov The catabolic pathways for D-glucuronic acid in fungi are also being elucidated, revealing novel enzymatic activities. frontiersin.org

Algae: The cell walls of many algae, particularly green algae, contain polysaccharides rich in uronic acids. msu.edu For instance, the cell walls of Ulva species contain ulvans, which are sulfated polysaccharides with significant amounts of glucuronic acid. nih.gov Some brown algae have cell walls composed of alginates, which are polymers of mannuronic acid and glucuronic acid. msu.edu The unique structures of these algal polysaccharides make them of interest for various biotechnological applications. nih.gov

Archaea: Glycosylation is a common post-translational modification in archaea, and the N-linked glycans of some species contain glucuronic acid. nih.govnih.gov For example, the S-layer glycoprotein (B1211001) of the halophilic archaeon Haloferax volcanii is decorated with a pentasaccharide that includes glucuronic acid. nih.govnih.gov The biosynthetic pathways for these archaeal glycans are being uncovered, revealing a unique set of glycosylation enzymes. nih.gov Some archaea, like Methanospirillum hungatei, even possess a di-N-acetylated glucuronic acid in their N-glycans. elifesciences.org

Q & A

Q. What are the established synthetic routes for beta-D-Glucopyranuronosylamine, and how do reaction conditions influence yield and purity?

this compound is synthesized via glycosidation-anomerisation reactions using precursors like 6,1-anhydroglucopyranuronic acid. SnCl₄ is a common promoter for anomerization, but reaction time and temperature must be tightly controlled to avoid side products like α-anomers or degradation intermediates. Purification typically involves reverse-phase HPLC with UV detection (λ = 210–260 nm) and lyophilization to isolate the final product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in D₂O or DMSO-d₆) confirm stereochemistry and glycosidic bond integrity. Key signals include anomeric protons (δ 4.8–5.5 ppm) and carboxylic acid protons (δ 10–12 ppm).
  • Mass Spectrometry (MS): High-resolution ESI-MS in negative ion mode identifies molecular ions (e.g., [M-H]⁻ at m/z 194.14 for the monomer).
  • HPLC: C18 columns with isocratic elution (0.1% formic acid in water:acetonitrile = 95:5) validate purity (>98%) .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Method validation should follow ICH guidelines:

  • Linearity: Test concentrations spanning 0.1–100 µg/mL.
  • Accuracy/Precision: Spike recovery studies (intra-day/inter-day RSD < 5%).
  • Specificity: Assess interference from metabolites (e.g., glucuronic acid) using LC-MS/MS .

Advanced Research Questions

Q. What computational strategies are suitable for modeling this compound’s conformational dynamics and interactions?

Molecular dynamics (MD) simulations with force fields like GLYCAM06 or CHARMM36 can predict glycosidic bond flexibility. Quantum mechanical calculations (DFT/B3LYP) optimize ground-state geometries and electronic properties. Docking studies (AutoDock Vina) assess binding affinities to enzymes like UDP-glucuronosyltransferases .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological roles?

  • Functional Group Modifications: Synthesize analogs (e.g., methyl esters, acetylated derivatives) to evaluate carboxylic acid group necessity.
  • Enzymatic Assays: Measure kinetic parameters (Km, Vmax) for glucuronidation using liver microsomes.
  • In Silico Tools: QSPR models correlate logP, polar surface area, and bioactivity .

Q. How should researchers address contradictions in published data on this compound’s stability under physiological conditions?

  • Controlled Replication: Repeat experiments with standardized buffers (pH 7.4 PBS) and temperature (37°C).
  • Degradation Profiling: Use LC-MS to identify hydrolysis products (e.g., free glucuronic acid).
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to reconcile divergent results across studies .

Q. What strategies optimize this compound’s solubility and stability for in vivo studies?

  • Formulation: Use cyclodextrin inclusion complexes or PEGylation to enhance aqueous solubility.
  • Lyophilization: Stabilize the compound in lyophilized form, reconstituted in isotonic saline pre-experiment.
  • Protective Groups: Introduce transient protecting groups (e.g., tert-butyl esters) during synthesis .

Q. How can isotopic labeling (e.g., ¹³C, ²H) improve metabolic tracing of this compound?

  • Synthesis: Incorporate ¹³C at the anomeric carbon via labeled glucose precursors.
  • Tracing: Use NMR or LC-MS to track isotopic enrichment in urine or plasma samples.
  • Kinetic Modeling: Compartmental models quantify metabolic flux rates .

Data Management and Reproducibility

Q. What are best practices for ensuring reproducibility in this compound research?

  • Documentation: Provide detailed synthetic protocols (molar ratios, reaction times) and raw spectral data in supplementary materials.
  • Open Data: Deposit crystallographic data (e.g., CIF files) in public repositories like Zenodo.
  • Collaborative Validation: Cross-validate results with independent labs using blinded samples .

Q. How should researchers design experiments to investigate this compound’s role in glycosaminoglycan biosynthesis?

  • Enzyme Inhibition: Use siRNA knockdown or CRISPR-Cas9 to silence UDP-glucose dehydrogenase in cell lines.
  • Metabolomics: Employ untargeted LC-HRMS to profile changes in glycosaminoglycan precursors.
  • Microscopy: Fluorescently tagged lectins (e.g., wheat germ agglutinin) visualize extracellular matrix alterations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.